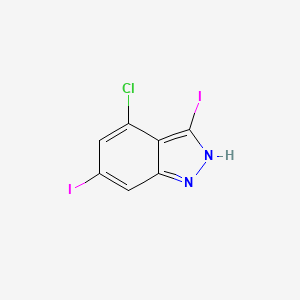

4-Chloro-3,6-diiodo-1H-indazole

Description

4-Chloro-3,6-diiodo-1H-indazole is a halogenated indazole derivative characterized by a chloro substituent at position 4 and iodine atoms at positions 3 and 4. Indazoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Properties

IUPAC Name |

4-chloro-3,6-diiodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClI2N2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIYNFXXRKGAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClI2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,6-diiodo-1H-indazole typically involves the iodination of 4-chloro-1H-indazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process generally includes:

- Chlorination of indazole to obtain 4-chloro-1H-indazole.

- Subsequent iodination using iodine and an oxidizing agent.

- Purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,6-diiodo-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the indazole ring or the substituents.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce dehalogenated products.

Scientific Research Applications

4-Chloro-3,6-diiodo-1H-indazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-3,6-diiodo-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula C₇H₃ClI₂N₂.

Key Observations:

Lipophilicity: Iodo substituents significantly increase lipophilicity compared to fluoro or chloro groups, impacting membrane permeability and metabolic stability .

Steric Considerations :

- Diiodo substitution (positions 3 and 6) introduces steric hindrance, which may reduce binding affinity but improve selectivity in drug design .

Biological Activity :

- In a study of 4-substituted indazoles (), 4-chloro-1H-indazole (Compound 2) demonstrated moderate inhibition activity, suggesting that chloro substitution at C4 may optimize interactions with target proteins. The addition of iodine in this compound could further modulate potency or pharmacokinetics .

Q & A

Basic: What synthetic methodologies are recommended for 4-Chloro-3,6-diiodo-1H-indazole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step halogenation and cyclization reactions. A common approach starts with a substituted indazole precursor, followed by sequential iodination and chlorination. For example, iodination can be achieved using iodine monochloride (ICl) in acetic acid under reflux, while chlorination may employ phosphorus oxychloride (POCl₃) as a chlorinating agent. Solvent selection (e.g., DMSO or ethanol) and reaction duration (e.g., 12–18 hours) significantly impact yields. Optimization involves adjusting stoichiometry, temperature (e.g., 80–120°C for halogenation), and catalysts (e.g., Lewis acids like FeCl₃). Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. Aromatic protons in the indazole core appear as distinct multiplets (δ 7.0–8.5 ppm), while iodine and chlorine substituents induce deshielding .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with iodine (e.g., I and I).

- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction using programs like SHELXL resolves bond lengths and angles, particularly for halogen-heavy molecules .

Advanced: How do reaction mechanisms differ between iodination and chlorination steps in synthesizing this compound?

Answer:

- Iodination : Proceeds via electrophilic aromatic substitution (EAS), where I (generated from ICl or N-iodosuccinimide) attacks electron-rich positions on the indazole ring. Solvent polarity (e.g., acetic acid) stabilizes the transition state, and regioselectivity is influenced by directing groups (e.g., chloro substituents) .

- Chlorination : May involve radical pathways (e.g., using Cl/UV light) or EAS with POCl₃. In POCl₃-mediated reactions, the indazole’s NH group is first deprotonated to form a reactive intermediate, facilitating chloro-group introduction .

Mechanistic studies using DFT calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity .

Advanced: How can computational methods aid in predicting the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculations (e.g., using Gaussian or ORCA software) predict HOMO/LUMO energies, electrostatic potential maps, and Fukui indices to identify reactive sites. For example, iodine’s σ-hole interactions can be analyzed to study halogen bonding in crystal packing .

- Molecular Dynamics (MD) : Simulates solvent interactions and stability in biological environments, which is critical for drug design applications.

- Docking Studies : Software like AutoDock Vina evaluates binding affinities to biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .

Advanced: What strategies mitigate challenges in isotopic labeling (e.g., 125^{125}125I) for tracer studies involving this compound?

Answer:

- Radiolabeling : Use I-labeled precursors (e.g., NaI) in halogen-exchange reactions under mild conditions (e.g., Cu(I)-catalyzed). Purification via HPLC ensures radiochemical purity (>95%) .

- Stability Testing : Monitor radiolysis by storing labeled compounds in dark, cold conditions (e.g., -20°C) with stabilizers (e.g., ascorbic acid).

- Analytical Validation : Gamma counting and autoradiography confirm isotopic integrity in biological matrices .

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

Answer:

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., NADH depletion for kinase activity) with purified enzymes (e.g., EGFR or CDK2). IC values are derived from dose-response curves .

- Cellular Uptake Studies : Radiolabeled or fluorescently tagged derivatives track intracellular accumulation via flow cytometry or confocal microscopy.

- In Silico Screening : Virtual libraries (e.g., ZINC15) prioritize analogs for synthesis, followed by molecular dynamics to assess target binding .

Advanced: What crystallographic challenges arise with this compound, and how are they resolved?

Answer:

- Heavy-Atom Effects : Iodine’s high electron density causes absorption errors. Mitigate via:

- Thermal Motion : Low-temperature data collection (100 K) reduces thermal displacement parameters (B-factors) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as hygroscopic solvents (e.g., DMSO) may hydrolyze chloro substituents.

- Solution Stability : In DMSO stock solutions, limit freeze-thaw cycles and use within 1–2 weeks to avoid precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.